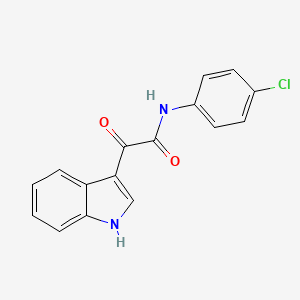

N-(4-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

N-(4-Chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-derived compound characterized by a 2-oxoacetamide backbone substituted with a 4-chlorophenyl group at the N-position and an indole moiety at the 3-position. Indole derivatives are recognized as "privileged structures" in medicinal chemistry due to their broad biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-10-5-7-11(8-6-10)19-16(21)15(20)13-9-18-14-4-2-1-3-12(13)14/h1-9,18H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPGQWCAWFGPDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer and antimicrobial effects, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 302.75 g/mol. The compound features an indole moiety, known for its biological significance, and a chlorophenyl group that may enhance its pharmacological properties.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The indole ring can modulate the activity of these targets, potentially leading to effects such as apoptosis in cancer cells and inhibition of microbial growth.

Anticancer Activity

Research has indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, studies have shown that indole derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 5.0 | Tubulin inhibition | |

| MCF7 | 4.5 | Apoptosis induction | |

| A549 | 6.0 | Cell cycle arrest |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

Case Studies

- Anticancer Effects in Vivo : A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting potent anticancer efficacy.

- Antimicrobial Testing : In vitro tests revealed that the compound effectively inhibited the growth of various bacterial strains, with notable potency against Staphylococcus aureus, which is often resistant to conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane-Substituted Indole Oxoacetamides

A series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compounds 5a–y ) were synthesized and evaluated for anticancer activity. Key findings:

- Compound 5r exhibited potent cytotoxicity against HepG2 liver cancer cells (IC50 = 10.56 ± 1.14 µM), with selectivity over HeLa and MCF7 cells.

- However, bulky adamantane may reduce solubility compared to the 4-chlorophenyl group in the target compound.

| Compound | Substituent | IC50 (µM) | Key Mechanism |

|---|---|---|---|

| 5r (Adamantane) | 4-Methoxyphenyl | 10.56 (HepG2) | Caspase-8 activation, PARP cleavage |

| Target Compound | 4-Chlorophenyl | Not reported | Hypothesized microtubule inhibition |

Fluorinated Analogs: N-(4-Fluorobenzyl)-2-(1H-Indol-3-yl)-2-Oxoacetamide

- N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide (CAS: 185391-33-7) shares structural similarity but replaces the chlorophenyl with a fluorobenzyl group. Fluorine’s electronegativity may alter electronic properties and metabolic stability .

- Biological Activity : While specific data for this analog are unavailable, fluorinated indole derivatives often exhibit enhanced blood-brain barrier penetration and resistance to oxidative metabolism.

Chlorophenyl Derivatives with Anticancer Activity

- D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide) : A tubulin inhibitor with potent in vivo antitumor activity. It lacks neurotoxicity and overcomes multidrug resistance (MDR) in cancer cells .

- Key Feature : The 4-chlorobenzyl group enhances microtubule destabilization, suggesting that chlorophenyl substitution at the indole N-position is critical for targeting tubulin.

| Compound | Target | IC50/Binding Affinity | Advantage Over Target Compound |

|---|---|---|---|

| D-24851 | Tubulin | Complete tumor regression (in vivo) | Clinically validated efficacy |

| 2e | MDM2-p53 | High binding affinity | Novel mechanism of action |

Non-Chlorinated Indole Oxoacetamides

- 8,9-Dihydrocoscinamide B : An indole-oxoacetamide with antimicrobial activity against S. aureus and ESKAPE pathogens. Its lack of halogenation contrasts with the target compound, highlighting how substituents dictate biological target specificity .

Structure-Activity Relationship (SAR) Insights

- N-Substitution :

- Chlorophenyl/Adamantane : Chlorophenyl enhances microtubule inhibition (e.g., D-24851), while adamantane improves caspase-mediated apoptosis (e.g., 5r).

- Fluorine vs. Chlorine : Fluorine may improve solubility, whereas chlorine increases lipophilicity and target affinity.

- Oxoacetamide Backbone : The ketone group is critical for hydrogen bonding with biological targets like caspases or tubulin.

Q & A

Q. What are the established synthetic routes for N-(4-chlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including:

- Acylation : Reacting indole-3-carboxylic acid derivatives with oxalyl chloride to form α-ketoamide intermediates.

- Condensation : Coupling the α-ketoamide with 4-chloroaniline under basic conditions (e.g., triethylamine) in solvents like dichloromethane or DMF .

- Key conditions : Temperature control (0–25°C) and anhydrous environments minimize side reactions. Yields >70% are achievable with slow addition of reagents and purification via column chromatography .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of indole (δ 7.1–7.8 ppm for aromatic protons) and the α-ketoamide carbonyl (δ 165–170 ppm) .

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly the planar conformation of the α-ketoamide group and chlorophenyl orientation .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 327.08) and fragmentation patterns .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme Inhibition : Test against tyrosinase or kinases using spectrophotometric assays (e.g., inhibition of melanin synthesis at 492 nm) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC calculations .

- Cytotoxicity : Compare with normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using LC-MS/MS to identify rapid clearance or poor absorption .

- Metabolite Identification : Incubate with liver microsomes to detect active/inactive metabolites contributing to discrepancies .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration .

Q. What computational methods predict structure-activity relationships (SAR) for α-ketoamide analogs?

- Molecular Docking : Simulate binding to targets like Bcl-2 or EGFR using AutoDock Vina, focusing on H-bonds between the keto group and catalytic lysine residues .

- QSAR Modeling : Train models on datasets with substituent variations (e.g., halogen position, indole methylation) to correlate logP and IC .

- MD Simulations : Analyze stability of target-ligand complexes over 100 ns to identify critical binding interactions .

Q. What strategies improve enantiomeric purity during synthesis?

- Chiral Auxiliaries : Use (R)- or (S)-BINOL to direct asymmetric induction during condensation .

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic intermediates (e.g., Candida antarctica lipase B) .

- HPLC Chiral Separation : Employ cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .

Q. How does the chlorophenyl substituent influence target selectivity in enzyme inhibition?

- Electrostatic Effects : The electron-withdrawing Cl group enhances hydrogen bonding with catalytic residues (e.g., His263 in tyrosinase) .

- Steric Hindrance : Bulkier para-substituents (e.g., Br vs. Cl) reduce binding to smaller active sites, as shown in docking studies .

- Comparative Studies : Replace 4-Cl with 4-F or 4-NO and assay activity to isolate electronic vs. steric contributions .

Methodological Guidance

Q. What protocols validate α-ketoamide stability under physiological conditions?

- pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C for 24h, monitor degradation via HPLC .

- Thermal Analysis : TGA/DSC to determine decomposition thresholds (>180°C in inert atmospheres) .

- Light Exposure : UV-vis spectroscopy post-48h UV irradiation detects photolytic byproducts .

Q. Which crystallographic software tools resolve disorder in the indole moiety?

Q. How are contradictions in enzyme inhibition mechanisms addressed?

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Fluorescence Quenching : Measure tryptophan emission changes upon ligand binding to confirm direct interaction .

- Site-Directed Mutagenesis : Modify putative binding residues (e.g., Ala substitutions) to validate docking predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.